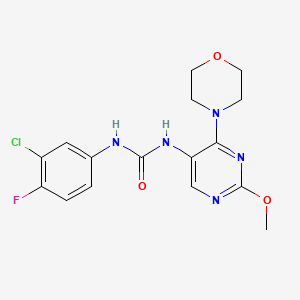
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea, also known as PF-02341066, is a small molecule inhibitor of the c-Met kinase. It is currently being studied for its potential as a therapeutic agent in the treatment of various types of cancer.
Scientific Research Applications
Imaging of LRRK2 Enzyme in Parkinson's Disease
The compound has been explored in the context of Parkinson's disease, specifically for the synthesis of PET agents aimed at imaging the LRRK2 enzyme, which is significant in the disease's pathogenesis. The synthesis involved several steps, yielding a target tracer with high radiochemical yield and purity, indicating its potential utility in neuroimaging studies for Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Antiproliferative and Antimicrobial Properties
Another research application involves its derivatives being evaluated for biological activity, where specific urea and bis-urea derivatives showed notable antiproliferative effects against cancer cell lines and antimicrobial activity. This highlights the compound's relevance in the development of potential therapeutic agents for cancer and infectious diseases (Perković et al., 2016).
Anti-inflammatory Activity
Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory activity. Certain derivatives showed significant reduction in inflammation, suggesting their potential in developing new anti-inflammatory drugs (Mahapatra, Shivhare, & Kumar, 2018).
Synthesis and Biological Evaluation for Cancer Therapy
Furthermore, research into novel urea derivatives has shown that specific compounds demonstrate potent antiproliferative activities against cancer cell lines, including breast carcinoma, highlighting their potential as lead compounds in the development of new cancer therapies (Gil et al., 2021).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O3/c1-25-16-19-9-13(14(22-16)23-4-6-26-7-5-23)21-15(24)20-10-2-3-12(18)11(17)8-10/h2-3,8-9H,4-7H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGQTXQIULJABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


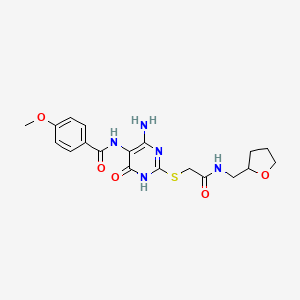
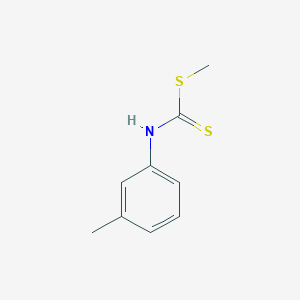
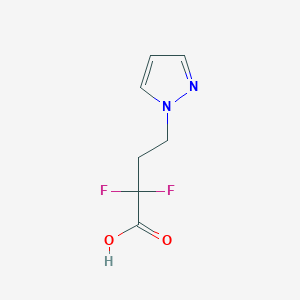
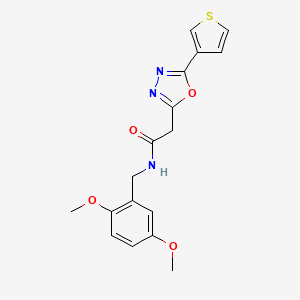
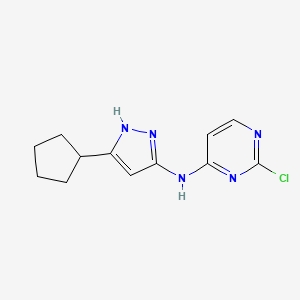
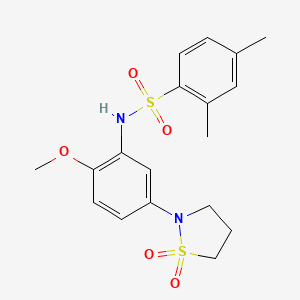
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2969646.png)

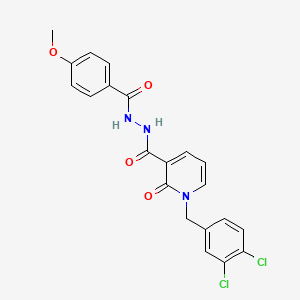
![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)
![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)